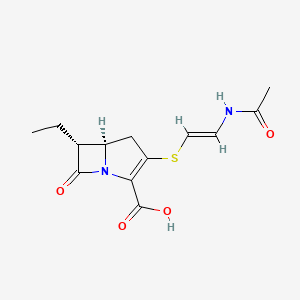
Antibiotic PS 7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibiotic PS 7 is an antibiotic effective against Enterobacter, Klebsiella, Proteus, Serratia and Escherichia coli.
Applications De Recherche Scientifique
Antimicrobial Photodynamic Therapy
Antibiotic PS 7 has shown potential in antimicrobial photodynamic therapy (aPDT). This therapy uses visible light to activate a non-toxic molecule, known as a photosensitizer, resulting in the generation of reactive oxygen species that kill bacteria. Studies have explored novel photosensitizers, including PS 7, for their efficiency in aPDT, particularly against resistant pathogens. The research is moving towards clinical applications after promising in vitro results (Cieplik et al., 2018).
Antibacterial Activity of Tetraaryl-Porphyrin Photosensitizers
Research on tetraaryl-porphyrin photosensitizers, including PS 7, has demonstrated their antibacterial activity. These studies have been particularly focused on in vitro experiments against Gram-negative and Gram-positive bacteria. The efficacy of these photosensitizers, including commercial and synthetic types like PS 7, in bacterial inactivation has been a significant area of interest (Banfi et al., 2006).
Benzylidene Cyclopentanone Based Photosensitizers for Antimicrobial Photodynamic Therapy
The use of benzylidene cyclopentanone based photosensitizers, including variations of PS 7, has been studied for antimicrobial photodynamic therapy (aPDT). These studies have examined the relationship between chemical structures and antibacterial abilities, highlighting their potential in clinical applications against resistant bacteria like MRSA (Fang et al., 2016).
Synergic Combinations of Antimicrobial Peptides Against Biofilms
PS 7 has been part of research examining the synergistic combinations of antimicrobial peptides (AMPs) against biofilms, particularly those formed by methicillin-resistant Staphylococcus aureus (MRSA). This research is pivotal in developing new therapeutic approaches for resistant infections (Ciandrini et al., 2020).
Antiseptic Effect of Ps-K18: Antibacterial and Anti-Inflammatory Activities
Studies have investigated the antiseptic effects of Ps-K18, derived from bioactive peptides, which includes research on antibiotic PS 7. These studies focus on the antibacterial mechanism and anti-inflammatory activities, aiming to develop new antibiotics for treatments like Gram-negative sepsis (Jang et al., 2019).
Propriétés
Numéro CAS |
72615-18-0 |
|---|---|
Nom du produit |
Antibiotic PS 7 |
Formule moléculaire |
C13H16N2O4S |
Poids moléculaire |
296.34 g/mol |
Nom IUPAC |
(5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H16N2O4S/c1-3-8-9-6-10(20-5-4-14-7(2)16)11(13(18)19)15(9)12(8)17/h4-5,8-9H,3,6H2,1-2H3,(H,14,16)(H,18,19)/b5-4+/t8-,9-/m1/s1 |
Clé InChI |
PQZKMTPCUYSWBM-HOMPQPGZSA-N |
SMILES isomérique |
CC[C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)S/C=C/NC(=O)C |
SMILES |
CCC1C2CC(=C(N2C1=O)C(=O)O)SC=CNC(=O)C |
SMILES canonique |
CCC1C2CC(=C(N2C1=O)C(=O)O)SC=CNC(=O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
5R,6R-3-(E)-(2-acetamido)vinylthio-6-ethyl-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid antibiotic PS 7 antibiotic PS-7 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



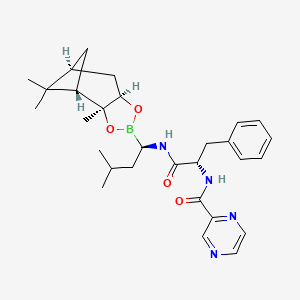
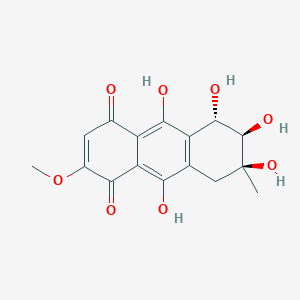
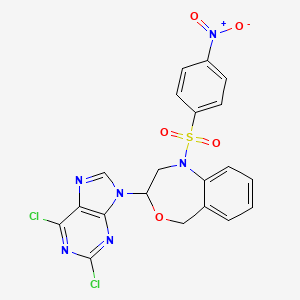
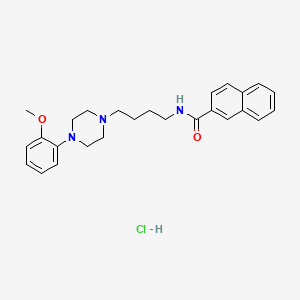
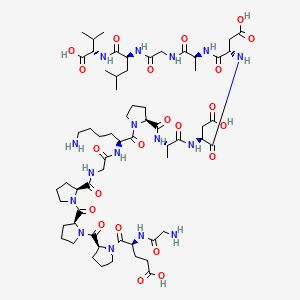
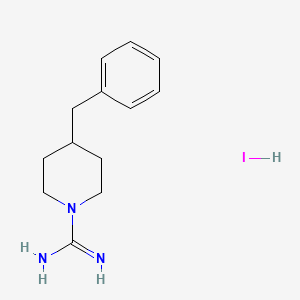
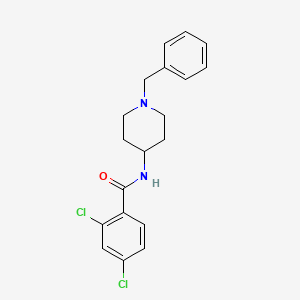
![N,N'-Bis[3-(4,5-Dihydro-1h-Imidazol-2-Yl)phenyl]biphenyl-4,4'-Dicarboxamide](/img/structure/B1667478.png)
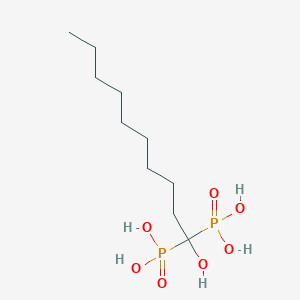
![(1-Hydroxy-1-phosphono-2-[1,1';4',1'']terphenyl-3-yl-ethyl)-phosphonic acid](/img/structure/B1667481.png)
![[1-Hydroxy-2-(1,1':3',1''-Terphenyl-3-Yloxy)Ethane-1,1-Diyl]Bis(Phosphonic Acid)](/img/structure/B1667485.png)
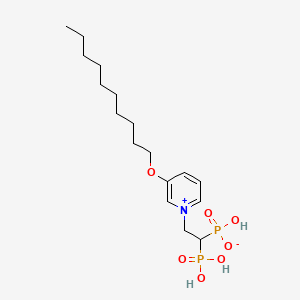
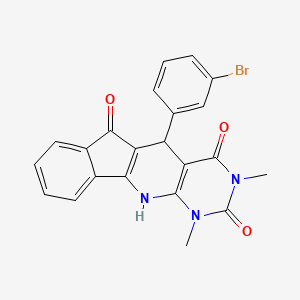
![2'-(Methylsulfanyl)[1,1'-biphenyl]-2-ylamine](/img/structure/B1667489.png)